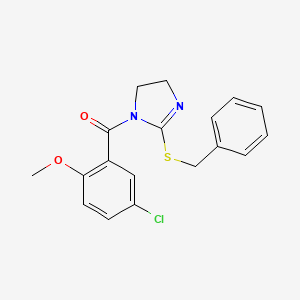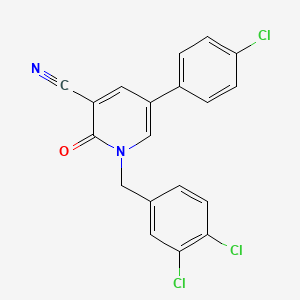![molecular formula C16H10N2O3S3 B2528726 (5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 1055977-25-7](/img/structure/B2528726.png)
(5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolidinone derivatives has been a subject of interest due to their potential anticancer properties. In the study presented in paper , a series of novel thiazolidinone compounds were synthesized, specifically focusing on the hybrid molecules combining Ciminalum and thiazolidinone. The synthesis involved the introduction of a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene substituent at the 5 position of the thiazolidinone core. This structural modification was found to play a significant role in enhancing the anticancer cytotoxicity of these compounds. The synthesis process aimed to create compounds with low toxicity towards normal human cells while maintaining high anticancer activity.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is crucial in determining their biological activity. In paper , the focus was on the molecular structure of a thiazolidinone compound with a 5-methyl-1H-imidazol-4-ylmethylidene group. The non-H atoms in this compound were found to be almost coplanar, which could be a contributing factor to its biological activity. The dihedral angle between the two ring planes was minimal, and the molecular components were linked into a three-dimensional framework structure by hydrogen bonds. This intricate network of hydrogen bonds could be indicative of the stability and potential interactions of the compound with biological targets.
Chemical Reactions Analysis
Although the provided papers do not detail specific chemical reactions involving the compound "(5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one", the synthesis and structural analysis of similar thiazolidinone derivatives suggest that these compounds could participate in various chemical reactions. The presence of functional groups such as nitro, sulfanyl, and the thiazolidinone core itself may allow for reactions such as nucleophilic substitution or addition, which could be utilized in further chemical modifications to enhance their biological activity or to study their mechanism of action.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The coplanarity of the non-H atoms and the presence of a three-dimensional hydrogen-bonded framework structure, as discussed in paper , suggest that these compounds could have unique solubility and stability characteristics. The specific angles and bond lengths within the molecular structure could affect the compound's reactivity and interaction with biological molecules. The presence of the nitro group and the phenylsulfanyl substituent could also impact the electron distribution within the molecule, potentially affecting its redox properties and its ability to form intermolecular interactions.
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Thiazolidine motifs, including derivatives of 1,3-thiazolidin-4-one, have garnered attention due to their bridge between organic synthesis and medicinal chemistry, prompting research into new drug candidates. These motifs are found in diverse natural and bioactive compounds, exhibiting pharmacological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. The versatility of thiazolidine derivatives in therapeutic and pharmaceutical applications has been highlighted, with various synthetic approaches like multicomponent reactions, click reactions, nano-catalysis, and green chemistry being employed to enhance their selectivity, purity, product yield, and pharmacokinetic activity (Nusrat Sahiba et al., 2020).
The review of 4-thiazolidinone chemistry, synthesis, and applications emphasizes its role as a "magic moiety" or "wonder nucleus" due to its wide spectrum of biological activities. This heterocyclic compound, containing sulfur and nitrogen in a five-member ring, has shown a variety of pharmacological potentials, underlining the ongoing interest in synthesizing new compounds by varying substitutions at different positions on the 4-thiazolidinone moieties (B. ArunlalV. et al., 2015).
Medicinal Chemistry Insights
- Thiazolidin-4-ones are recognized as a significant pharmacophore and privileged scaffold in medicinal chemistry, with recent reports (2020-2021) focusing on their biological activities such as antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The impact of different substituents in molecules on their biological activity has been discussed, providing insights into optimizing the structure of thiazolidin-4-one derivatives for enhanced drug efficiency (Dominika Mech et al., 2021).
Synthetic and Structural Properties
- A study focused on the synthesis, spectroscopic, and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones revealed insights into the conformation of the observed products and the reaction pathways of chloral with substituted anilines, highlighting the potential for further exploration of thiazolidine derivatives in medicinal chemistry (R. Issac et al., 1996).
Propiedades
IUPAC Name |
(5Z)-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3S3/c19-15-14(24-16(22)17-15)9-10-8-11(18(20)21)6-7-13(10)23-12-4-2-1-3-5-12/h1-9H,(H,17,19,22)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVPYOOXDLQGKR-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

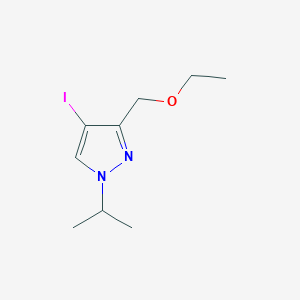
![(3,4-Dimethylphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2528645.png)
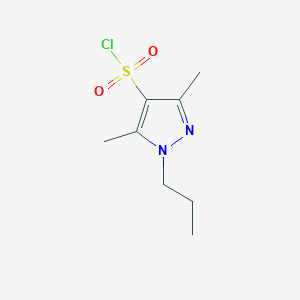
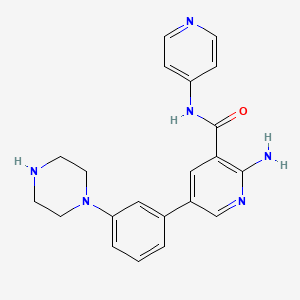
![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2528651.png)
![2-((4-Chlorophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2528653.png)
![N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2528655.png)
![5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528656.png)
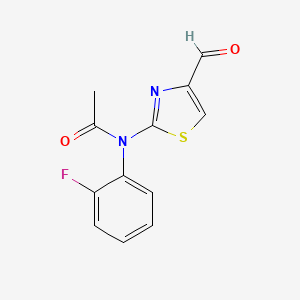
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2528659.png)
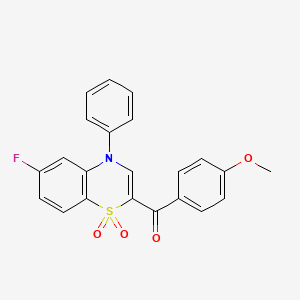
![Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2528661.png)
